molecular formula C6H4ClN5O2 B15326147 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15326147
M. Wt: 213.58 g/mol
InChI Key: NEAVCNLGQAMHGY-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with amino, chloro, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyridine . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated, catalyst-free synthesis is particularly attractive for industrial applications due to its eco-friendly nature and high yields . This method involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation to form the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s reactivity and properties.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-chloro-8-amino-[1,2,4]triazolo[1,5-a]pyridine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play a crucial role in cytokine signaling and immune response regulation . By inhibiting these kinases, the compound can modulate inflammatory responses and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-[1,2,4]triazolo[1,5-a]pyridine: Lacks the chloro and nitro substituents, resulting in different reactivity and biological activity.

    5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine:

    2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine: Lacks the nitro group, leading to different reactivity and biological effects.

Uniqueness

2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of amino, chloro, and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C6H4ClN5O2

Molecular Weight

213.58 g/mol

IUPAC Name

5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4ClN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10)

InChI Key

NEAVCNLGQAMHGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C(=C1)Cl)N)[N+](=O)[O-]

Origin of Product

United States

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